Fmoc-Tyr-Ala-OH
Overview
Description
Fmoc-Tyr-Ala-OH, also known as fluorenylmethyloxycarbonyl-tyrosine-alanine, is a synthetic dipeptide commonly used in solid-phase peptide synthesis. The compound consists of a tyrosine residue linked to an alanine residue, with the fluorenylmethyloxycarbonyl (Fmoc) group serving as a protective group for the amino terminus. This compound is widely utilized in the field of peptide chemistry due to its stability and ease of handling.
Mechanism of Action
Target of Action
The primary target of Fmoc-Tyr-Ala-OH is the peptide bond formation process in chemical peptide synthesis . The compound plays a crucial role in the activation of the carboxyl group of an amino acid and the protection of the Na-amino group .
Mode of Action
This compound operates by temporarily masking the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
Biochemical Pathways
This compound is involved in the chemical synthesis of peptides, a process that has seen dramatic advances over the past century . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Pharmacokinetics
It’s important to note that the compound’s stability under harsh oxidative conditions and its ability to be readily removed after ligation suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties in the context of peptide synthesis .
Result of Action
The result of this compound’s action is the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature . This suggests that the compound’s action, efficacy, and stability can be modulated by adjusting these environmental parameters.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Tyr-Ala-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the subsequent coupling reaction. The alanine residue is then coupled to the tyrosine using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The final product, this compound, is cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for high-throughput synthesis. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr-Ala-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Oxidation and Reduction: The tyrosine residue can undergo oxidation to form dityrosine or reduction reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU, DIPEA in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
Deprotected Peptide: Removal of the Fmoc group yields the free amino peptide.
Extended Peptides: Coupling reactions extend the peptide chain.
Oxidized Products: Formation of dityrosine or other oxidized derivatives.
Scientific Research Applications
Chemistry
Fmoc-Tyr-Ala-OH is extensively used in peptide synthesis for the development of new peptides and proteins. It serves as a building block in the synthesis of complex peptides and peptide-based materials .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine
The compound is used in the synthesis of peptide-based pharmaceuticals, including enzyme inhibitors, antimicrobial peptides, and hormone analogs. It plays a crucial role in the development of new therapeutic agents for various diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr-Ala-OH but with a tert-butyl group protecting the tyrosine hydroxyl group.
Fmoc-Ala-OH: Contains only the alanine residue with the Fmoc group.
Fmoc-Tyr-OH: Contains only the tyrosine residue with the Fmoc group.
Uniqueness
This compound is unique due to its combination of tyrosine and alanine residues, providing distinct chemical properties and reactivity. The presence of both residues allows for diverse applications in peptide synthesis and research, making it a versatile compound in the field of peptide chemistry .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33)/t16-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDSZKOCWAEMJK-FYSMJZIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.